molecular formula C25H24N2O2 B11245542 11-(2-furyl)-10-(4-methylbenzyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

11-(2-furyl)-10-(4-methylbenzyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Cat. No.: B11245542
M. Wt: 384.5 g/mol
InChI Key: HKWQLVCJUOLILE-UHFFFAOYSA-N
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Description

11-(2-furyl)-10-(4-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin family This compound is characterized by its unique structure, which includes a furan ring, a methylbenzyl group, and a hexahydro-dibenzo diazepin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-furyl)-10-(4-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylbenzyl Group: The methylbenzyl group can be introduced via Friedel-Crafts alkylation, using methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Construction of the Hexahydro-Dibenzo Diazepin Core: This step involves the condensation of the furan and methylbenzyl intermediates with appropriate amines and aldehydes, followed by cyclization under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

11-(2-furyl)-10-(4-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives, often using hydrogenation catalysts.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzyl and furan rings, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 11-(2-furyl)-10-(4-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with GABA receptors in the central nervous system, leading to sedative or anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 11-(2-furyl)-10-(4-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring and a methylbenzyl group within the hexahydro-dibenzo diazepin core makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

6-(furan-2-yl)-5-[(4-methylphenyl)methyl]-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H24N2O2/c1-17-11-13-18(14-12-17)16-27-21-8-3-2-6-19(21)26-20-7-4-9-22(28)24(20)25(27)23-10-5-15-29-23/h2-3,5-6,8,10-15,25-26H,4,7,9,16H2,1H3

InChI Key

HKWQLVCJUOLILE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C3=C(CCCC3=O)NC4=CC=CC=C42)C5=CC=CO5

Origin of Product

United States

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